1-Chloro-4-(3-chloropropyl)benzene chemical properties
1-Chloro-4-(3-chloropropyl)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Chloro-4-(3-chloropropyl)benzene
This guide provides a detailed examination of 1-Chloro-4-(3-chloropropyl)benzene, a bifunctional aromatic compound with significant potential as an intermediate in the fields of pharmaceutical development, polymer science, and specialty chemical synthesis. We will explore its core chemical properties, outline a robust synthetic pathway, analyze its spectroscopic signature, and discuss its reactivity and applications, offering field-proven insights for researchers and drug development professionals.
Core Identity and Physicochemical Properties
1-Chloro-4-(3-chloropropyl)benzene is a disubstituted benzene derivative featuring both an aromatic chloro group and a terminal chloro group on a propyl side chain. This dual reactivity makes it a versatile building block. Its fundamental identifiers and computed physicochemical properties are summarized below.[1]
| Property | Value | Source |
| CAS Number | 64473-34-3 | PubChem[1] |
| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |
| Molecular Weight | 189.08 g/mol | PubChem[1] |
| IUPAC Name | 1-chloro-4-(3-chloropropyl)benzene | PubChem[1] |
| Monoisotopic Mass | 188.0160 Da | PubChem[2] |
| Predicted XLogP3 | 3.8 | PubChem[1] |
| Predicted Boiling Point | Data not available | - |
| Predicted Melting Point | Data not available | - |
| SMILES | ClCCC1=CC=C(Cl)C=C1 | PubChem[1] |
| InChIKey | FYUVHLUSUWWUPY-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Insights
A reliable synthesis of 1-Chloro-4-(3-chloropropyl)benzene is crucial for its application in multi-step organic syntheses. A logical and efficient pathway proceeds via the intermediate alcohol, 3-(4-chlorophenyl)propan-1-ol.
Step 1: Synthesis of 3-(4-Chlorophenyl)propan-1-ol
The precursor alcohol can be effectively synthesized by the reduction of a corresponding carboxylic acid or ester. One established method involves the reduction of 3-(4-chlorophenyl)acrylic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[3]
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Causality: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the carboxylic acid directly to the primary alcohol. The reaction is conducted under anhydrous and inert conditions (e.g., nitrogen atmosphere) because LiAlH₄ reacts violently with water.
Step 2: Chlorination of 3-(4-Chlorophenyl)propan-1-ol
The terminal hydroxyl group of the precursor alcohol is converted to a chloride to yield the final product. This transformation is a standard Sₙ2-type reaction commonly achieved using thionyl chloride (SOCl₂).
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Causality: Thionyl chloride is a preferred reagent for this conversion due to its high efficiency and the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Experimental Protocol: Two-Step Synthesis
Part A: Reduction to 3-(4-Chlorophenyl)propan-1-ol[3]
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Under a nitrogen atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and dropping funnel.
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Cool the suspension in an ice bath (0 °C).
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Slowly add a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous THF via the dropping funnel.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction.
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Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
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Filter the resulting aluminum salts and wash the solid with ethyl acetate.
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Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
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Purify the product by silica gel column chromatography.
Part B: Chlorination to 1-Chloro-4-(3-chloropropyl)benzene
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Dissolve the purified 3-(4-chlorophenyl)propan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise. A small amount of a base like pyridine may be used to neutralize the HCl byproduct.
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Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
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Carefully quench the reaction by pouring it over ice water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure to yield the final product, 1-Chloro-4-(3-chloropropyl)benzene.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-Chloro-4-(3-chloropropyl)benzene are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from close analogs like (3-chloropropyl)benzene.[4][5][6]
¹H NMR:
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Aromatic Protons: Two doublets are expected in the aromatic region (~7.1-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine will be slightly downfield from the protons ortho to the alkyl chain.
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Alkyl Protons:
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-CH₂-Cl: A triplet at ~3.5-3.6 ppm, deshielded by the adjacent chlorine atom.
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Ar-CH₂-: A triplet at ~2.7-2.8 ppm.
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-CH₂-CH₂-CH₂-: A multiplet (quintet or pentet) at ~2.0-2.1 ppm, appearing as the most upfield signal in the alkyl region.
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¹³C NMR:
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Aromatic Carbons: Four signals are expected. The carbon bearing the aromatic chlorine (~132 ppm), the carbon bearing the propyl chain (~140 ppm), and the two non-equivalent aromatic CH carbons (~128-130 ppm).
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Alkyl Carbons: Three distinct signals for the propyl chain carbons are expected at approximately 44 ppm (-CH₂Cl), 34 ppm (Ar-CH₂-), and 32 ppm (-CH₂-CH₂-CH₂-).
Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak at m/z 188. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic M+2 (~65% of M⁺) and M+4 (~10% of M⁺) isotope peaks, providing a clear signature for the presence of two chlorines.[2]
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Key Fragments: A major fragment is expected at m/z 91 (tropylium ion) resulting from benzylic cleavage, although cleavage further down the chain is also likely. Loss of the chloropropyl side chain could also lead to a chlorobenzene fragment.
Infrared (IR) Spectroscopy:
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C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹.
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C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
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C=C (Aromatic): Overtones and combination bands in the 1650-2000 cm⁻¹ region and sharp stretching peaks around 1600 cm⁻¹ and 1490 cm⁻¹.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The utility of 1-Chloro-4-(3-chloropropyl)benzene stems from its two distinct reactive sites, which can be addressed with orthogonal chemistries.
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Nucleophilic Substitution at the Propyl Chain: The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, azides, cyanides, thiols, alkoxides), making it a key building block for creating a diverse library of derivatives.
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Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. Both the chloro and the alkyl groups are ortho-, para-directing. Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the existing substituents.
Caption: Key reactive sites on the target molecule.
Applications in Research and Drug Development
The bifunctional nature of 1-Chloro-4-(3-chloropropyl)benzene makes it a valuable scaffold. The propyl chain acts as a flexible linker, while the aromatic ring serves as a rigid core. This "linker-core" motif is common in medicinal chemistry.
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Pharmaceutical Intermediates: The related precursor, (p-chlorophenyl)propanol, is identified as a useful intermediate for antiplatelet agents.[7] This highlights the value of the 4-chlorophenylpropanoid scaffold in developing cardiovascular drugs. The target molecule of this guide is a direct precursor to compounds where the terminal group is not a hydroxyl but another functionality introduced via nucleophilic substitution.
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Quaternary Ammonium Compounds: Reaction of the alkyl chloride with tertiary amines yields quaternary ammonium salts, which are a class of compounds with applications as antimicrobial agents and surfactants.[8]
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Polymer Science: The molecule can be used to synthesize functionalized polymers. The aromatic ring can be incorporated into a polymer backbone, leaving the chloropropyl group available for post-polymerization modification.
Safety, Handling, and Toxicology
As with any laboratory chemical, proper handling procedures are essential.
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GHS Hazard Classification: 1-Chloro-4-(3-chloropropyl)benzene is classified with the following hazards[1]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Handling Protocol
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
References
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PubChem. (2025). 1-Chloro-4-(3-chloropropyl)benzene. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). 1-chloro-4-(3-chloropropyl)benzene (C9H10Cl2). PubChemLite. [Link]
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MySkinRecipes. (n.d.). 1-Chloro-4-(3-chloropropyl)benzene. MySkinRecipes. [Link]
-
PubChem. (2025). (3-Chloropropyl)benzene. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Process for the preparation of (p-chlorophenyl)propanol derivatives. (U.S.
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- 3. 3-(4-Chlorophenyl)propan-1-ol | 6282-88-8 [chemicalbook.com]
- 4. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR [m.chemicalbook.com]
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